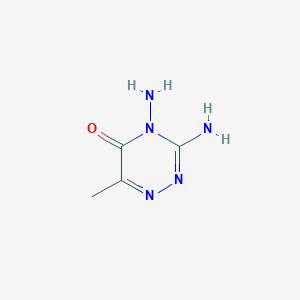

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3,4-diamino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAPQXIGBLZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364828 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52553-11-4 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

WAY-637193 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Properties

Research has indicated that derivatives of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one exhibit significant antibacterial activity. For instance, a patent (US7622469B2) describes the use of triazine derivatives as active ingredients in antibacterial agents. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with metabolic pathways essential for survival .

1.2 Anticancer Activity

Studies have shown that compounds related to this compound can induce apoptosis in cancer cells. The triazine ring structure is thought to play a crucial role in binding to DNA and disrupting cellular processes .

Agricultural Applications

2.1 Herbicides

The compound has been explored for its potential as a herbicide due to its ability to inhibit specific enzymes involved in plant metabolism. Research indicates that triazine derivatives can effectively control weed populations without adversely affecting crop yield .

2.2 Fertilizers

The nitrogen-rich nature of this compound makes it a candidate for use in fertilizers. Its application can enhance soil nutrient content and promote plant growth .

Material Science Applications

3.1 Energetic Materials

Recent studies have focused on the synthesis of nitrogen-rich energetic salts derived from this compound. These materials exhibit high thermal stability and energy output, making them suitable for applications in explosives and propellants .

3.2 Polymers and Composites

The incorporation of triazine derivatives into polymer matrices has been investigated to improve mechanical properties and thermal stability. These composites show promise for use in aerospace and automotive industries due to their lightweight and durable characteristics .

Case Studies

Mechanism of Action

The mechanism of action of WAY-637193 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Substitutional Isomers: Metamitron and Isometamitron

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and isometamitron (4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one) are positional isomers differing in the placement of methyl and phenyl groups (Table 1).

Key Differences :

Thiol-Containing Derivatives: 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Replacing the 3-amino group with a mercapto (-SH) group alters reactivity and biological activity:

Herbicidal Triazinones: Metribuzin and 6-tert-Butyl Derivatives

Metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) is a systemic herbicide with a broader weed control spectrum than the target compound .

Biological Activity

3,4-Diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS 52553-11-4) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in cancer therapy and enzyme inhibition.

- Molecular Formula : CHNO

- Molecular Weight : 141.134 g/mol

- Hydrogen Acceptors : 6

- Hydrogen Donors : 2

- Aromatic Rings : 1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : The compound has shown potential as an anticancer agent through various mechanisms.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

Antitumor Activity

A study investigating the cytotoxic effects of triazine derivatives found that compounds similar to this compound displayed notable activity against non-small cell lung cancer (NSCLC) cell lines. The IC values for these compounds ranged from 12 nM to 54 nM, indicating potent antitumor properties compared to established drugs like gefitinib .

Table 1: Cytotoxic Activity of Triazine Derivatives

| Compound ID | Cell Line | IC (nM) | Reference Drug |

|---|---|---|---|

| Compound A | H1299 | 12.5 | Gefitinib |

| Compound B | H1299 | 13.68 | Gefitinib |

| Compound C | H1299 | 40 | Gefitinib |

The biological activity of this compound is hypothesized to involve:

- Hydrophobic Interactions : The compound's structure allows for effective binding to target proteins via hydrophobic interactions.

- Hydrogen Bond Formation : Key amino acids in the target enzymes may form hydrogen bonds with the triazine moiety, enhancing binding affinity and specificity .

Enzyme Inhibition Studies

In addition to its antitumor effects, research has indicated that triazine derivatives can inhibit various enzymes involved in tumor progression and survival pathways. The specific inhibitory activity of this compound is still under investigation but is believed to be related to its structural properties that facilitate interaction with enzyme active sites.

Case Studies

Several studies have explored the biological implications of triazine derivatives:

- Cytotoxicity Against NSCLC : A comprehensive study evaluated the cytotoxicity of various synthesized triazines against H1299 cells. The results demonstrated that modifications in the triazine structure could significantly enhance anticancer activity.

- Selectivity for Kinases : Research on related compounds has shown selectivity for tyrosine kinases (TKs), suggesting that structural modifications could lead to enhanced therapeutic profiles against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions influence regioselectivity?

- Methodological Answer : The compound is commonly synthesized via cyclocondensation and nucleophilic substitution. For example, the Kabachnik-Fields reaction using acetaldehyde and diethyl phosphonate under optimized conditions (e.g., solvent polarity, temperature) can yield derivatives with high regioselectivity at the triazine ring . Reaction parameters like pH and solvent choice (e.g., THF vs. ethanol) are critical for controlling acylation or alkylation sites, as observed in studies of similar triazinones .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) and Infrared (IR) spectroscopy validate molecular weight and functional groups, as demonstrated in studies of structurally analogous triazinones . Certified reference materials are available for calibration .

Q. How can researchers mitigate byproduct formation during acylation or alkylation of the triazinone core?

- Methodological Answer : Selective acylation at the N-2 position can be achieved using mild reagents like ethyl trifluoroacetate in THF, avoiding over-acylation. Ultrasonic-assisted reactions and controlled stoichiometry reduce side products, as shown in studies of 3,6-diamino-substituted triazinones .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoroacetamido) at specific positions enhance electrophilicity, facilitating nucleophilic attacks by amines or thiols. Steric hindrance from substituents like tert-butyl groups can redirect reactivity to less hindered sites, as observed in the synthesis of thiadiazolo-triazinones . Computational modeling (DFT) is recommended to predict reactive sites.

Q. What strategies resolve contradictions in reported biological activities of triazinone derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitubcular activity may arise from assay conditions (e.g., bacterial strains, concentration ranges). Standardized protocols (e.g., MIC testing, MABA for tuberculosis) and structure-activity relationship (SAR) studies are critical. For example, substituting the triazine ring with aryl groups enhances antifungal activity, while alkylation reduces cytotoxicity .

Q. How can researchers optimize reaction yields for complex fused heterocycles derived from this compound?

- Methodological Answer : Multi-step reactions (e.g., cyclocondensation followed by annulation) require precise temperature control and catalyst selection. For instance, POCl₃-mediated cyclization at 90°C efficiently forms thiadiazolo-triazinones . Microwave-assisted synthesis can accelerate reaction times and improve yields for thermally sensitive intermediates .

Q. What mechanistic insights explain unexpected acylation patterns in diaminotriazinones?

- Methodological Answer : Studies show that acylation preferentially occurs at the N-2 amino group due to its lower steric hindrance and higher nucleophilicity compared to N-4. This selectivity persists even with bulky acylating agents, as confirmed by NMR and X-ray crystallography . Competing pathways (e.g., ring-opening) are minimized by using anhydrous conditions.

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.